

# Picolinafen: A Comprehensive Toxicological Profile and Risk Assessment

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For Researchers, Scientists, and Drug Development Professionals

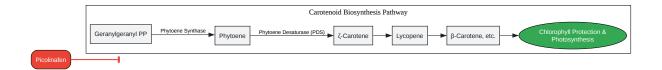
#### Introduction

**Picolinafen** is a selective, post-emergence herbicide used for the control of broad-leaved weeds in cereal crops.[1] It belongs to the pyridinecarboxamide chemical class.[2] Its mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[1][3] This inhibition leads to the destruction of chlorophyll, resulting in characteristic bleaching symptoms on susceptible weeds.[1][4] This technical guide provides an in-depth overview of the toxicological profile and risk assessment of **picolinafen**, compiled from publicly available regulatory data and scientific literature.

#### **Mechanism of Action**

**Picolinafen**'s herbicidal activity stems from its ability to disrupt carotenoid biosynthesis in target plants. It specifically inhibits the enzyme phytoene desaturase, which is crucial for converting phytoene into  $\zeta$ -carotene. The disruption of this pathway leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. The subsequent degradation of chlorophyll results in the characteristic bleaching of the plant tissue, followed by necrosis and death.[3][4]





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Caption: Mechanism of action of **picolinafen** via inhibition of Phytoene Desaturase (PDS).

## **Toxicological Profile**

The toxicological database for **picolinafen** is extensive, comprising studies to evaluate its potential effects on various organisms.[4] The studies have generally been conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### **Acute Toxicity**

**Picolinafen** exhibits low acute toxicity via the oral, dermal, and inhalation routes in rats.[2] It is not a skin irritant in rabbits and not a skin sensitizer in guinea pigs, though it may be a slight eye irritant in rabbits.[2]



Study	Species	Endpoint	Value	Reference
Acute Oral Toxicity	Rat	LD50	>5000 mg/kg bw	[2][3][5]
Acute Dermal Toxicity	Rat	LD50	>4000 mg/kg bw	[3][5]
Acute Inhalation Toxicity	Rat	LC50 (4h)	>5.9 mg/L	[2][3][5]
Skin Irritation	Rabbit	-	Non-irritant	[2][3]
Eye Irritation	Rabbit	-	Slight irritant	[2]
Dermal Sensitization	Guinea Pig	-	Non-sensitizer	[2][3]

### **Repeated-Dose Toxicity**

Subchronic and chronic toxicity studies have been conducted in rats, mice, and dogs. The primary effects observed after repeated exposure are related to hematological changes indicative of regenerative hemolytic anemia, along with increased spleen and/or liver weights.

[6] In dogs, effects on the thyroid have also been noted.[4]



Study	Species	Duration	NOAEL	LOAEL	Key Effects at LOAEL	Reference
Subchronic Oral	Rat	13 weeks	80 ppm (6.4 mg/kg bw/day)	400 ppm	Reduced hemoglobi n, Hct, and RBC; increased spleen and liver weights.	[4]
Subchronic Oral	Dog	90 days	50 ppm (1.7 mg/kg bw/day)	500 ppm	Thyroid follicular hypertroph y.	[4]
Chronic Oral	Rat	2 years	50 ppm (2.4 mg/kg bw/day)	250 ppm	Evidence of anemia.	[3]
Chronic Oral	Dog	1 year	50 ppm (1.4 mg/kg bw/day)	-	Lower body weight and body weight gain in males.	[4][6]
Carcinogen icity	Mouse	18 months	40 ppm (6.9 mg/kg bw/day)	400 ppm	Evidence of anemia and liver hypertroph y.	[3]

### **Genotoxicity and Carcinogenicity**

**Picolinafen** has been tested in a battery of in vitro and in vivo genotoxicity assays. The results indicate that **picolinafen** is not mutagenic or genotoxic.[3] Long-term carcinogenicity studies in



mice and rats showed no evidence of a carcinogenic effect.[3][7]

Test	System	Result	Reference
Bacterial Reverse Mutation Assay (Ames test)	S. typhimurium, E. coli	Negative	[3]
In vitro Mammalian Cell Gene Mutation	CHO/HGPRT	Negative	[3]
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[3]
In vivo Mammalian Erythrocyte Micronucleus	Mouse bone marrow	Negative	[2][3]
Carcinogenicity	Mouse (18-month)	No evidence of carcinogenicity	[4]
Carcinogenicity	Rat (2-year)	No evidence of carcinogenicity	[7]

### **Reproductive and Developmental Toxicity**

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. There was no evidence of teratogenic effects in either species.[8] Developmental effects were only observed at doses that were also toxic to the maternal animals.[7]



Study	Species	NOAEL (Maternal)	NOAEL (Develop mental/Off spring)	NOAEL (Reproduc tive)	Key Effects	Reference
Two- Generation Reproducti on	Rat	50 ppm (4.0 mg/kg bw/day)	50 ppm (4.0 mg/kg bw/day)	500 ppm (43.0 mg/kg bw/day)	Anemia in parental generation s and F2 pups at the LOAEL.	[8]
Developme ntal Toxicity	Rat	50 mg/kg bw/day	-	-	Reductions in food consumptio n, body weight, and hematologi cal changes in dams.	[8]
Developme ntal Toxicity	Rabbit	20 mg/kg bw/day	20 mg/kg bw/day	-	No evidence of teratogenic effects.	[6][8]

# **Ecotoxicological Profile**

**Picolinafen** is very toxic to aquatic organisms, particularly algae and aquatic plants.[1] However, it is of low toxicity to birds, bees, and earthworms.[8]



Organism Group	Species	Endpoint	Value	Toxicity Classificatio n	Reference
Fish	Oncorhynchu s mykiss (Rainbow Trout)	96h LC50	>0.376 mg/L	-	[1]
Oncorhynchu s mykiss	28d NOEC	>0.0886 mg/L	-	[1]	
Oncorhynchu s mykiss	Early Life Stage NOEC	0.0064 mg/L	High	[4][8]	_
Aquatic Invertebrates	Daphnia magna	48h EC50	>0.819 mg/L	-	[1]
Daphnia magna	21d NOEC	0.007 mg/L	High	[4]	
Algae	Pseudokirchn eriella subcapitata	72h EC50 (growth rate)	0.000475 mg/L	Very High	[1]
Ankyra judayi	EC50	0.000025 mg/L	Very High	[3]	
Aquatic Plants	Lemna gibba	LC50 (biomass)	57 μg/L	Very High	[2]
Earthworms	Eisenia foetida	14d LC50	>1000 mg/kg soil	Low	[8]
Bees	Apis mellifera	48h Oral & Contact LD50	>200 μ g/bee	Low	[3]
Birds	Bobwhite Quail, Mallard Duck	Acute Oral LD50	>2250 mg/kg bw	Practically non-toxic	[8]



### **Environmental Fate**

**Picolinafen** is not expected to be mobile in soil and has a low potential to leach into groundwater due to its strong binding to soil particles.[3] The dissipation half-life in the field is less than 25 days.[3] It is stable to hydrolysis and aqueous photolysis.[3]

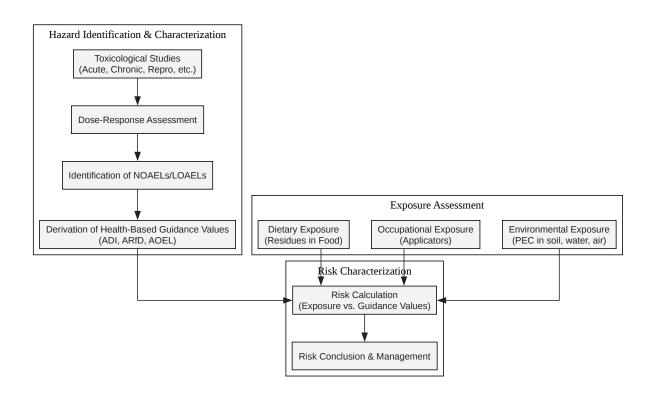
#### **Risk Assessment**

Regulatory authorities have established reference values for human health risk assessment based on the toxicological database.

Reference Value	Value	Basis	Reference
Acceptable Daily Intake (ADI)	0.014 mg/kg bw/day	1-year dog study	[2][6][8]
Acute Reference Dose (ARfD)	0.05 mg/kg bw/day	Developmental rabbit study	[2][8]
Acceptable Operator Exposure Level (AOEL)	0.03 mg/kg bw/day	-	[2]

The risk assessment integrates the toxicity data with potential exposure scenarios for operators, consumers, and the environment. Given the high toxicity to aquatic organisms, mitigation measures are required to prevent contamination of water bodies.[1]





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Caption: A generalized workflow for toxicological risk assessment of a pesticide.

### **Experimental Protocols**

The toxicological studies on **picolinafen** have been conducted following standardized international guidelines, primarily those from the OECD. While specific, detailed protocols for each study are proprietary and not publicly available, the general methodologies adhere to these guidelines. For example:



- Acute toxicity studies (e.g., OECD 401, 402, 403) typically involve the administration of the test substance to animals (usually rats) at various dose levels to determine the LD50 or LC50.
- Repeated-dose toxicity studies (e.g., OECD 407, 408, 409, 452) involve daily administration
  of the substance to animals for a specified period (e.g., 28 days, 90 days, 1 year, 2 years) to
  determine the NOAEL.
- Reproductive and developmental toxicity studies (e.g., OECD 414, 416) are designed to evaluate potential effects on fertility, reproduction, and embryonic/fetal development.[6]
- Genotoxicity studies (e.g., OECD 471, 473, 474) consist of a battery of in vitro and in vivo tests to assess the potential to induce gene mutations or chromosomal damage.
- Ecotoxicological studies follow specific OECD guidelines for different organisms (e.g., OECD 203 for fish, OECD 202 for Daphnia, OECD 201 for algae).

#### Conclusion

Picolinafen demonstrates low acute toxicity to mammals and is not genotoxic or carcinogenic. The primary toxicological concerns are related to hematological effects upon repeated exposure and its high toxicity to aquatic organisms, particularly algae. The established ADI, ARfD, and AOEL provide a basis for ensuring human safety when the herbicide is used according to label instructions. Risk mitigation measures are crucial to protect sensitive aquatic environments from exposure. This comprehensive toxicological profile and risk assessment underscores the importance of a thorough evaluation process for pesticides to ensure their safe use in agriculture.

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